2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid
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Overview
Description
2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid is a heterocyclic aromatic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a methyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through a series of reactions starting from pyridine derivatives. For example, the reaction of 2-chloronicotinic acid with thiophene-2-boronic acid in the presence of a palladium catalyst can yield 2-(thiophen-2-yl)nicotinic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(phenyl)-4-(trifluoromethyl)nicotinic acid
- 2-Methyl-6-(furan-2-yl)-4-(trifluoromethyl)nicotinic acid
- 2-Methyl-6-(pyridin-2-yl)-4-(trifluoromethyl)nicotinic acid
Uniqueness
2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions, including the formation of hydrazones and thiosemicarbazones. The general procedure includes:
- Starting Materials : The synthesis typically begins with commercially available 4-(trifluoromethyl)nicotinic acid.
- Reagents : Common reagents include hydrazides, aromatic aldehydes, and various solvents such as ethanol and DMF.
- Reaction Conditions : Refluxing the mixture for several hours is standard to ensure complete reaction.
The yield and purity of the synthesized compounds are often assessed using techniques like NMR and IR spectroscopy, confirming the successful formation of the desired product .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antibacterial activity with MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The bactericidal effect is attributed to the inhibition of protein synthesis and disruption of nucleic acid production pathways .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against certain cancer cell lines:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit cell proliferation in specific cancer types, suggesting a possible role in cancer therapy.
- Mechanisms : The mechanisms may involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate these pathways fully.
Case Studies
A notable case study involved testing the compound's efficacy in a biofilm model, where it demonstrated substantial antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that at sub-MIC concentrations, the compound could reduce biofilm formation significantly compared to control treatments .
Data Summary
Biological Activity | MIC (μM) | Target Organisms | Mechanism |
---|---|---|---|
Antibacterial | 15.625 - 125 | Staphylococcus aureus, Enterococcus faecalis | Inhibition of protein synthesis |
Anticancer | Varies by cell line | Various cancer cell lines | Apoptosis induction |
Properties
Molecular Formula |
C12H8F3NO2S |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18) |
InChI Key |
VDZNDXQJQKQBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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